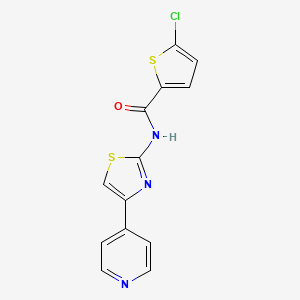

5-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3OS2/c14-11-2-1-10(20-11)12(18)17-13-16-9(7-19-13)8-3-5-15-6-4-8/h1-7H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQCVFFTTIHGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-aminothiazole with 4-bromopyridine under basic conditions to form the intermediate, which is then reacted with 5-chlorothiophene-2-carboxylic acid chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research has demonstrated that thiazole derivatives, including 5-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-2-carboxamide, exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising activity against various cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). A study highlighted that thiazole-pyridine hybrids displayed better anti-breast cancer efficacy than standard drugs like 5-fluorouracil, suggesting the potential of these compounds in cancer therapy .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against both Gram-positive and Gram-negative bacteria. For example, a series of thiazole-sulfonamide hybrids demonstrated potent antibacterial activity, indicating that the incorporation of thiazole moieties can enhance the antimicrobial efficacy of existing drugs .

3. Anticonvulsant Properties

Several thiazole derivatives have been studied for their anticonvulsant effects. In particular, compounds similar to this compound exhibited significant protection in seizure models. The structure-activity relationship analysis revealed that specific substitutions on the thiazole ring could enhance anticonvulsant activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for developing more potent derivatives of this compound. Key findings from SAR studies include:

- Chlorine Substitution : The presence of chlorine at specific positions has been linked to increased potency against cancer cells and improved antimicrobial activity.

- Pyridine and Thiazole Linkage : The combination of pyridine and thiazole rings in the structure contributes significantly to the biological activity, making it a favorable configuration for drug development .

Case Studies

Several case studies illustrate the applications of compounds related to this compound:

- Anticancer Research : A study demonstrated that a related thiazole-pyridine hybrid exhibited an IC50 value of 5.71 μM against MCF-7 cells, outperforming traditional chemotherapeutics .

- Antimicrobial Activity Assessment : Another research effort found that thiazole-sulfonamide derivatives displayed significant antibacterial activity against a variety of bacterial strains, highlighting their potential as new antimicrobial agents .

- Anticonvulsant Efficacy : In preclinical trials, certain thiazole derivatives showed effective seizure protection in animal models, indicating their potential use in treating epilepsy .

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene Carboxamide Derivatives

Key Observations :

- Rivaroxaban and Segartoxaban share the thiophene carboxamide backbone but differ in substituents affecting selectivity. Segartoxaban’s sulfonamide and methylpiperazine groups broaden its inhibitory profile to thrombin .

- The Patent Compound () introduces a triazine ring, enhancing stability under harsh conditions compared to Rivaroxaban’s morpholinone .

- N-Substituted Thiazole Carboxamides () prioritize pyridinyl-thiazole scaffolds but lack the oxazolidinone moiety critical for Rivaroxaban’s stereospecific binding .

Pharmacological Activity

Table 2: Pharmacological Profiles of Selected Compounds

Key Findings :

Biological Activity

5-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its antibacterial, antifungal, and potential anticancer properties, supported by data from various studies.

Chemical Structure

The compound features a thiophene core substituted with a thiazole and pyridine moiety, which are known to enhance biological activity through various mechanisms. The presence of chlorine and carboxamide groups contributes to its pharmacological profile.

Biological Activity Overview

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial potency. For instance, derivatives of thiazoles have shown greater effectiveness than standard antibiotics like ampicillin and streptomycin against various bacterial strains. The structure-activity relationship (SAR) studies suggest that the substitution at the 4 position of the thiazole ring significantly influences antibacterial efficacy. Compounds with larger lipophilic groups tend to display improved activity .

Table 1: Antibacterial Potency of Related Compounds

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| Reference Drug (Ampicillin) | 16 | E. coli |

| Reference Drug (Streptomycin) | 32 | S. aureus |

2. Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies show that thiazole derivatives can inhibit fungal growth effectively, with some compounds demonstrating IC50 values in the low micromolar range against pathogenic fungi. The mechanism often involves disruption of cell wall synthesis or function .

Table 2: Antifungal Activity Data

| Compound | IC50 (µg/mL) | Fungal Strain |

|---|---|---|

| This compound | TBD | TBD |

| Standard Drug (Fluconazole) | 8 | C. albicans |

3. Anticancer Potential

Emerging studies suggest that compounds with similar scaffolds may exhibit anticancer activity by targeting specific pathways involved in tumor growth and metastasis. The ability of these compounds to inhibit key enzymes such as DNA gyrase and topoisomerase IV has been highlighted, indicating their potential as chemotherapeutic agents .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including this compound, demonstrated enhanced antimicrobial activity against resistant strains of bacteria. The study employed both in vitro assays and molecular docking techniques to elucidate the binding interactions within bacterial topoisomerases, confirming the compound's potential as an inhibitor .

Case Study 2: Structure–Activity Relationship Analysis

A comprehensive SAR analysis revealed that modifications on the thiazole ring significantly impacted both antibacterial and antifungal activities. Substituents at the 4 position were found to enhance lipophilicity, which correlated with increased membrane permeability and thus improved biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield?

- Methodology:

- Step 1: Coupling of 5-chlorothiophene-2-carboxylic acid with 4-(pyridin-4-yl)thiazol-2-amine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .

- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Optimization: Adjust reaction temperature (60–80°C), stoichiometric ratios (1:1.2 amine:acid), and catalyst loading (0.1–0.3 eq) to improve yields (typically 40–75%) .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Analytical Techniques:

- NMR: - and -NMR to verify thiophene (δ 6.8–7.2 ppm), pyridyl (δ 8.2–8.6 ppm), and thiazole (δ 7.5–7.8 ppm) protons .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 347.2) .

- IR Spectroscopy: Peaks at 1680–1700 cm(amide C=O) and 1550–1600 cm(thiazole C=N) .

Q. What in vitro assays are used to evaluate its Factor Xa inhibitory activity?

- Assay Design:

- Chromogenic Assay: Measure inhibition of Factor Xa cleavage of chromogenic substrate S-2222 (IC values typically <10 nM) .

- Competitive Binding: Fluorescence polarization assays with recombinant Factor Xa (K determination using rivaroxaban as a reference) .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridine substitution, thiophene halogenation) influence potency and selectivity against Factor Xa?

- Structure-Activity Relationship (SAR):

- Pyridine Substitution: 4-Pyridyl groups enhance binding to Factor Xa’s S4 pocket via π-π stacking (3-fold potency increase vs. 3-pyridyl analogs) .

- Chlorine Position: 5-Cl on thiophene improves metabolic stability (reduced CYP3A4 oxidation) but may reduce solubility .

- Thiazole Linkers: Rigid thiazole-amide backbones improve conformational stability, reducing off-target effects .

Q. What crystallographic techniques are used to characterize its polymorphic forms and resolve disorder in crystal structures?

- Methods:

- Single-Crystal X-ray Diffraction: Use SHELX-2018 for structure solution (direct methods) and refinement (full-matrix least-squares) .

- Disorder Handling: Apply PART commands in SHELXL to model split positions (e.g., disordered pyridyl rings) with isotropic displacement parameters .

- Polymorph Screening: High-throughput crystallization trials (solvent evaporation, cooling) to identify stable forms (e.g., monoclinic vs. triclinic) .

Q. How can discrepancies between in vitro potency (IC) and in vivo pharmacokinetic data (e.g., bioavailability) be resolved?

- Approaches:

- Protein Binding Corrections: Measure free fraction using equilibrium dialysis (adjust IC for plasma protein binding) .

- Metabolic Profiling: Incubate with liver microsomes to identify CYP-mediated degradation pathways (e.g., CYP3A4/5 dominance) .

- PBPK Modeling: Integrate in vitro permeability (Caco-2 assays) and clearance data to predict in vivo exposure .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under high humidity?

- Resolution Strategy:

- Dynamic Vapor Sorption (DVS): Quantify hygroscopicity (e.g., >5% weight gain at 80% RH indicates instability) .

- Accelerated Stability Testing: Store crystalline forms at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., hydrolysis of amide bond) .

Q. Why do computational docking scores sometimes fail to predict experimental binding affinities?

- Critical Factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.